molecular formula C22H28O6 B191353 Gomisin J CAS No. 66280-25-9

Gomisin J

Cat. No. B191353
CAS RN: 66280-25-9
M. Wt: 388.5 g/mol
InChI Key: PICOUNAPKDEPCA-TXEJJXNPSA-N
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Description

Gomisin J (GomJ) is a derivative of a lignan compound found in Schisandra chinensis . It has been shown to have regulatory effects on virus, oxidative stress, and tumor progression .


Synthesis Analysis

The biosynthesis of Gomisin J in Schisandra sphenanthera involves a complex network of genes. A study identified the tan module from a Weighted Gene Co-expression Network Analysis (WGCNA) as crucial for its biosynthesis and regulation. This module contains eight transcription factors and four cytochrome P450 enzymes .


Chemical Reactions Analysis

Gomisin J has been found to suppress lipid accumulation by regulating the expression of lipogenic and lipolytic enzymes and inflammatory molecules .

Scientific Research Applications

  • Inhibition of Hepatic Lipogenesis : Gomisin J has been found to inhibit oleic acid-induced hepatic lipogenesis in HepG2 cells. This is achieved through activation of the AMPK-dependent pathway and inhibition of the hepatokine fetuin-A, suggesting potential benefits for treating nonalcoholic fatty liver disease (Kim et al., 2015).

  • Anticancer Activity in Colorectal Cancers : Gomisin J disrupts the interaction between β-catenin and its DNA sequences in HCT116 cells, leading to cell cycle arrest at the G0/G1 phase. This suggests a role for Gomisin J as a potential agent for preventing and treating human colorectal cancers (Kang et al., 2012).

  • Anti-HIV Properties : Halogenated derivatives of Gomisin J act as inhibitors of HIV-1 reverse transcriptase, indicating potential use in treating HIV infections (Fujihashi et al., 1995).

  • Anti-lipid Peroxidation : Gomisin J exhibits anti-lipid peroxidation properties in rat liver mitochondria and cultured myocardial cells, suggesting protective roles against oxidative stress (Peng et al., 1996).

  • Vascular Relaxation via eNOS Activation : Gomisin J induces endothelium-dependent vasorelaxation in rat thoracic aorta through activation of endothelial nitric oxide synthase (eNOS), implying benefits for cardiovascular health (Park et al., 2012).

  • Prevention of Tumor Promotion in Skin Carcinogenesis : Gomisin A and J demonstrate inhibitory effects on 12-O-tetradecanoylphorbol-13-acetate-induced inflammation, thereby suppressing tumor promotion in mouse skin (Yasukawa et al., 1992).

  • Hypertension Treatment : Gomisin J shows effectiveness in lowering blood pressure in angiotensin II-induced hypertensive mice and preserves vascular nitric oxide bioavailability, indicating potential for treating hypertension (Ye et al., 2014).

  • Inhibition of Inflammatory Cytokines in Human Cells : Gomisin N and J inhibit inflammatory mediator production in human cells, highlighting their anti-inflammatory potential (Hosokawa et al., 2017).

  • Cognitive Impairment Treatment : Gomisin A improves memory impairment in mice, suggesting a therapeutic role in cognitive disorders (Kim et al., 2006).

  • Glioma Treatment : Gomisin J inhibits glioma progression by inducing apoptosis and reducing glycolysis, offering a potential treatment strategy for glioma (Li & Yang, 2020).

  • Osteoblast Differentiation under Oxidative Stress : Gomisin A enhances osteoblast differentiation under high glucose-induced oxidative stress, which could be beneficial in diabetes-related bone disorders (Takanche et al., 2019).

Safety And Hazards

Gomisin J is considered toxic and should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

(9R,10S)-3,4,15,16-tetramethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene-5,14-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O6/c1-11-7-13-9-15(23)19(25-3)21(27-5)17(13)18-14(8-12(11)2)10-16(24)20(26-4)22(18)28-6/h9-12,23-24H,7-8H2,1-6H3/t11-,12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PICOUNAPKDEPCA-TXEJJXNPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1C)O)OC)OC)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C[C@@H]1C)O)OC)OC)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30216490
Record name Gomisin J
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30216490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gomisin J

CAS RN

66280-25-9
Record name Gomisin J
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066280259
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gomisin J
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30216490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GOMISIN J
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X13A57600T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
633
Citations
SY Oh, YH Kim, DS Bae, BH Um, CH Pan… - Bioscience …, 2010 - academic.oup.com
… However, our results indicate for the first time that the three lignans gomisin J, gomisin N, and schisandrin C suppress NO production from activated macrophages. Especially, lignans …
Number of citations: 130 academic.oup.com
S Jung, HI Moon, S Kim, NTN Quynh… - Oncology …, 2019 - spandidos-publications.com
… Our data revealed that gomisin J exerted a much stronger cytotoxic effect on … gomisin J induced necroptosis, a programmed form of necrosis, as well as apoptosis. Notably, gomisin J …
Number of citations: 21 www.spandidos-publications.com
M Kim, SJ Lim, HJ Lee, SY Kim… - Journal of agricultural and …, 2015 - ACS Publications
… Gomisin J attenuated lipid accumulation in OA-induced … transfected cells demonstrated that gomisin J regulated lipogenesis and … Our results showed that gomisin J suppressed lipid …
Number of citations: 26 pubs.acs.org
JY Park, YW Choi, JW Yun, JU Bae, KW Seo… - Vascular …, 2012 - Elsevier
… Isolation of gomisin J … separated on a silica gel column with 1% acetone in CH 2 Cl 2 to give gomisin J. … Effects of gomisin J on cytosolic translocation and phosphorylation of eNOS in …
Number of citations: 28 www.sciencedirect.com
MK Jang, YR Yun, JH Kim, MH Park, MH Jung - Scientific Reports, 2017 - nature.com
Gomisin N (GN) is a physiological lignan derived from Schisandra chinensis. In the present study, we investigated the inhibitory effects of GN on differentiation of 3T3-L1 preadipocytes …
Number of citations: 44 www.nature.com
MK Jang, YR Yun, SH Kim, JH Kim… - Biological and …, 2016 - jstage.jst.go.jp
Gomisin N is a physiological substance derived from Schisandra chinensis. In the present study, the in vitro and in vivo effects of gomisin N on endoplasmic reticulum (ER) stress and …
Number of citations: 22 www.jstage.jst.go.jp
RB An, SH Oh, GS Jeong, YC Kim - Natural Product Sciences, 2006 - koreascience.kr
… In conclusion, we have demonstrated that a lignan gomisin J (1) has the concentration-dependent and significant protective effect against t-BHP-induced cytotoxicity in …
Number of citations: 14 koreascience.kr
K Yasukawa, Y Ikeya, H Mitsuhashi, M Iwasaki… - Oncology, 1992 - karger.com
… Among seven dibenzocyclooctadiene lignans assayed, gomisin A, gomisin J, and wuweizisu C inhibited the inflammatory activity in duced by TPA in mice. The ED50of these …
Number of citations: 113 karger.com
R Li, W Yang - Biochemical and Biophysical Research …, 2020 - Elsevier
… Gomisin J induces ROS and suppresses aerobic glycolysis in glioma cells. (A–G) Glioma cells were exposed to GomJ (20, 40 or 60 μM) for 24 h, and then were collected for the …
Number of citations: 8 www.sciencedirect.com
X Min, L Zhao, Y Shi, J Wang, H Lv, X Song… - …, 2022 - Taylor & Francis
… In this study, we explored the role of Gomisin J (GJ), a compound of S. chinensis, in CIR using a middle cerebral artery occlusion/reperfusion rat model and the possible mechanisms. …
Number of citations: 4 www.tandfonline.com

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